2-Benzyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloctan-1-ol is an organic compound with the molecular formula C15H24O. It is a primary alcohol characterized by a benzyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloctan-1-ol typically involves the alkylation of benzyl alcohol with octyl halides under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with octyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzylideneoctane, followed by hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-benzyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-benzyloctane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 2-Benzyloctanoic acid.
Reduction: 2-Benzyloctane.
Substitution: 2-Benzyloctyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Benzyloctan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Benzyloctan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its functional groups .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethanol: Similar in structure but with a shorter carbon chain.
Benzyl alcohol: Lacks the octane chain, making it less hydrophobic.
Octanol: Lacks the benzyl group, affecting its reactivity and applications
Uniqueness: 2-Benzyloctan-1-ol is unique due to its combination of a benzyl group and a long alkyl chain, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C15H24O |
---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-benzyloctan-1-ol |
InChI |
InChI=1S/C15H24O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,15-16H,2-4,6,11-13H2,1H3 |
InChI-Schlüssel |
MESLZMGXRZPRGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.